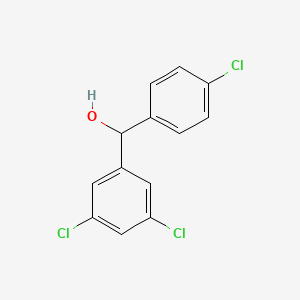

3,4',5-Trichlorobenzhydrol

描述

3,4’,5-Trichlorobenzhydrol is a chemical compound with the molecular formula C13H9Cl3O and a molecular weight of 287.57 g/mol It is a derivative of benzhydrol, where three chlorine atoms are substituted at the 3, 4’, and 5 positions of the benzene rings

属性

IUPAC Name |

(4-chlorophenyl)-(3,5-dichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHVCULFAXPOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

3,4’,5-Trichlorobenzhydrol can be synthesized through several methods. One common synthetic route involves the reduction of 3,4’,5-Trichlorobenzophenone using sodium tetrahydroborate in ethanol at room temperature for 12 hours . The reaction yields 3,4’,5-Trichlorobenzhydrol with high purity.

Industrial Production Methods

Industrial production of 3,4’,5-Trichlorobenzhydrol typically involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3,4’,5-Trichlorobenzhydrol on an industrial scale .

化学反应分析

Types of Reactions

3,4’,5-Trichlorobenzhydrol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,4’,5-Trichlorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced further to form 3,4’,5-Trichlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: 3,4’,5-Trichlorobenzophenone

Reduction: 3,4’,5-Trichlorobenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3,4’,5-Trichlorobenzhydrol has several applications in scientific research:

作用机制

The mechanism of action of 3,4’,5-Trichlorobenzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways in microorganisms and potentially leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins and enzymes .

相似化合物的比较

Similar Compounds

3,3’,5-Trichlorobenzhydrol: Similar in structure but with chlorine atoms at different positions.

4-Chlorobenzhydrol: Contains only one chlorine atom at the 4 position.

1,2,4-Trichlorobenzene: A trichlorinated benzene derivative with different substitution patterns.

Uniqueness

3,4’,5-Trichlorobenzhydrol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

3,4',5-Trichlorobenzhydrol (TCBH), with the chemical formula CHClO, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 292.57 g/mol |

| Density | 1.5 g/cm³ |

| Melting Point | 90-92 °C |

| Boiling Point | 320 °C |

Research indicates that TCBH exhibits various biological activities, primarily through its interactions with cellular pathways:

- Antimicrobial Activity : TCBH has shown potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacteria and fungi, likely through disruption of cell membrane integrity or interference with metabolic pathways .

- Anticancer Properties : Preliminary investigations have indicated that TCBH may possess anticancer properties. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

- Endocrine Disruption : Given its structural similarities to other chlorinated compounds, TCBH may act as an endocrine disruptor. It has been hypothesized to interfere with hormone signaling pathways, affecting reproductive and developmental processes in exposed organisms .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that TCBH exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating a strong antimicrobial potential .

- Cytotoxicity in Cancer Cells : In vitro assays using human breast cancer cell lines (MCF-7) revealed that TCBH reduced cell viability by approximately 70% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed the induction of apoptosis, characterized by increased Annexin V binding and DNA fragmentation .

- Endocrine Disruption Assessment : A toxicological assessment involving zebrafish embryos showed that exposure to TCBH led to developmental abnormalities, including altered heart rate and malformations in the craniofacial region. These findings suggest potential endocrine-disrupting effects during early development stages .

Discussion

The biological activity of 3,4',5-Trichlorobenzhydrol highlights its dual nature as both a potential therapeutic agent and an environmental pollutant. While its antimicrobial and anticancer properties present opportunities for drug development, the risks associated with endocrine disruption necessitate careful consideration in terms of safety and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。